

# BN201 (OCS-05): A Technical Guide to a First-in-Class Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BN201	
Cat. No.:	B1669700	Get Quote

#### Introduction

**BN201**, also known as OCS-05, is a first-in-class small molecule peptoid that has emerged as a promising neuroprotective and remyelinating therapy.[1] Developed through the screening of combinatorial chemical libraries, **BN201** was identified for its potent ability to promote the survival of neural cells under conditions of oxidative stress and trophic factor deprivation.[1][2] [3] Preclinical research has demonstrated its efficacy in preventing axonal and neuronal loss and promoting remyelination in various models of neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, glaucoma, and acute optic neuritis.[1][3] Its therapeutic potential is attributed to its ability to modulate critical cell survival and differentiation pathways. **BN201** has successfully completed Phase 1 safety trials in healthy volunteers and has shown significant positive outcomes in a Phase 2 trial for acute optic neuritis, positioning it as a candidate for addressing the high unmet medical need for therapies that can prevent neurodegeneration and repair nerve damage.[4][5]

#### **Core Mechanism of Action**

**BN201** exerts its neuroprotective effects by modulating key components of the insulin growth factor 1 (IGF-1) signaling pathway.[1][3] The compound is a peptidomimetic that activates serum-glucocorticoid kinase (SGK), which in turn triggers a cascade of downstream events crucial for neuronal survival and repair.[3]

A primary consequence of SGK activation by **BN201** is the modulation of the transcription factor Foxo3. **BN201** induces the translocation of Foxo3 from the nucleus to the cytoplasm.[1]

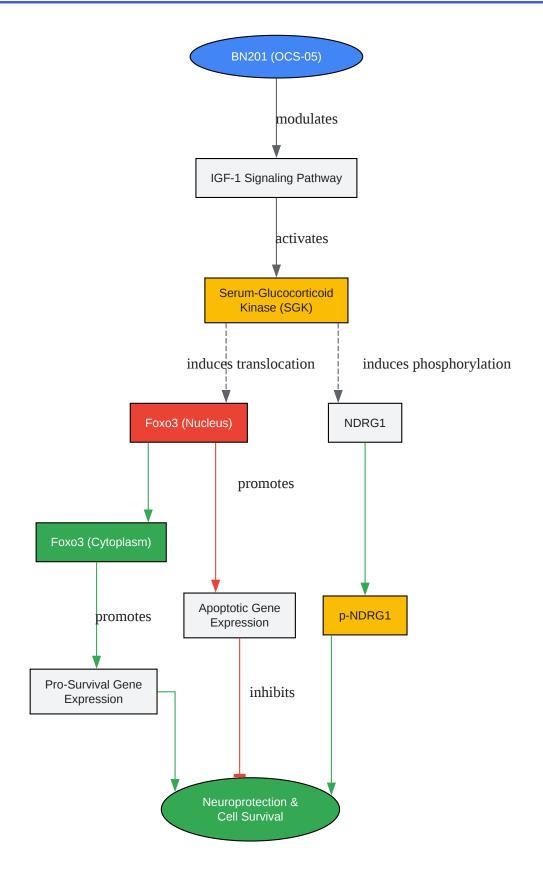


## Foundational & Exploratory

Check Availability & Pricing

[3] This cytoplasmic sequestration of Foxo3 is a critical pro-survival signal, as it suppresses the expression of apoptotic genes while inducing anti-apoptotic, antioxidant, and other cell survival genes.[3] Concurrently, this pathway leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), another key event in promoting cell survival.[1][3]





Click to download full resolution via product page

Caption: BN201 (OCS-05) signaling pathway promoting neuroprotection.



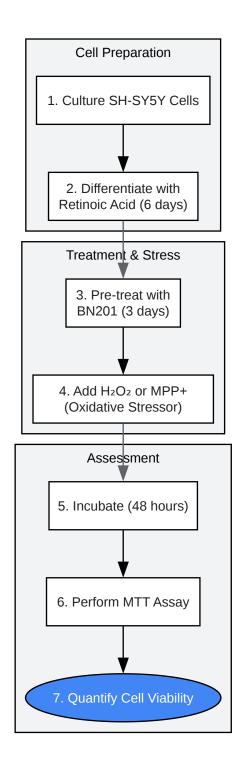
#### **Preclinical Research**

**BN201** has undergone extensive preclinical evaluation to characterize its neuroprotective and remyelinating capabilities.

#### In Vitro Studies

- 1. Neuroprotection Against Oxidative Stress
- Objective: To determine the ability of BN201 to protect neuronal cells from oxidative stressinduced cell death.
- Methodology:
  - Cell Culture: Human neuroblastoma SH-SY5Y cells were differentiated into a neuronal phenotype using retinoic acid (10 μM) for 6 days.[3]
  - $\circ$  Treatment: Differentiated cells were pre-treated with various concentrations of **BN201** (ranging from 0.03 to 100  $\mu$ M) for 3 days.[3]
  - Induction of Oxidative Stress: After pre-treatment, oxidative stress was induced by adding either MPP+ (100 μM) or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (100 μM) to the cell culture medium.
     [3]
  - Viability Assessment: Cell survival was quantified 48 hours after stress induction using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[3]
- Results: BN201 demonstrated a dose-dependent protective effect, promoting the survival of cultured neural cells subjected to oxidative stress.[1][3]





Click to download full resolution via product page

**Caption:** Workflow for the in vitro neuroprotection assay.

2. Oligodendrocyte Differentiation and Myelination



- Objective: To assess the capacity of BN201 to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
- Methodology:
  - Cell Culture: OPCs were cultured in the presence of increasing concentrations of BN201 (from 50 nM to 100 μM).[3]
  - Assessment of Differentiation: Differentiation into mature oligodendrocytes was determined by quantifying the number of cells expressing myelin basic protein (MBP+), a key marker of mature oligodendrocytes.[3]
  - Assessment of Myelination: The formation of myelin sheaths around axons was evaluated by quantifying linear MBP+ structures in the culture.[3]
- Results: BN201 was found to promote both the differentiation of OPCs into mature oligodendrocytes and the myelination of axons in a dose-dependent manner.[3]

In Vitro Activity	Effective Concentration (EC <sub>50</sub> )
OPC Differentiation to Mature Oligodendrocytes (MBP+)	6.3 µM[3]
Axon Myelination (Linear MBP+ Structures)	16.6 μM[3]

### **In Vivo Studies**

**BN201** has been evaluated in several animal models of neurological disease, where it has demonstrated significant neuroprotective effects.

- Multiple Sclerosis (MS) Model: In the Experimental Autoimmune Encephalomyelitis (EAE)
  model, a standard for MS research, BN201 treatment prevented axonal and neuronal loss
  and promoted remyelination.[1][3]
- Demyelination Model: In a model of chemically induced demyelination, BN201 also showed robust remyelination effects.[3]



 Glaucoma Model: In an animal model of glaucoma, BN201 was effective in preventing neuronal loss.[3]

## **Clinical Development**

The clinical development of **BN201** (OCS-05) has progressed through Phase 1 and Phase 2 trials, confirming its safety and demonstrating clinical efficacy.

## Phase 1 Clinical Trial (NCT03630497)

- Objective: To investigate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **BN201** in healthy volunteers.
- Study Design: A randomized, double-blind, placebo-controlled study involving 48 healthy volunteers. The trial consisted of two parts:
  - Single Ascending Dose (SAD): Subjects received a single 2-hour intravenous infusion of BN201 or placebo.
  - Multiple Ascending Dose (MAD): Subjects received a 2-hour intravenous infusion of BN201 or placebo daily for 5 consecutive days.
- Methodology: Safety assessments included adverse event monitoring, blood tests, electrocardiograms (ECG), Holter monitoring, brain MRI, and EEG. Pharmacokinetic parameters (Cmax, AUC, T<sub>1</sub>/<sub>2</sub>) were determined from plasma concentrations.
- Results: BN201 was found to be safe and well-tolerated across all tested doses. No drugrelated serious adverse events were reported. The pharmacokinetic profile showed that drug exposure increased in a dose-proportional manner, and no drug accumulation was observed after multiple doses.

Table 1: Summary of Phase 1 Pharmacokinetic Parameters



Cohort	Dose (mg/kg)	Cmax (ng/mL)	AUC₀-∞ (ng·h/mL)	T <sub>1</sub> / <sub>2</sub> (hours)
SAD	0.05	26.6	102	3.35
0.2	103	425	4.80	
0.4	196	823	4.90	
0.8	417	1850	5.37	
1.6	830	4410	6.57	
2.4	1340	6940	7.37	
3.2	1790	9930	8.23	
MAD	2.4	1480 (Day 5)	7720 (Day 5 AUC <sub>0-24</sub> )	8.63 (Day 5)
3.0	1890 (Day 5)	10400 (Day 5 AUC <sub>0</sub> - <sub>24</sub> )	12.2 (Day 5)	
Data sourced from the Phase 1 study publication.				_

## Phase 2 Clinical Trial (ACUITY, NCT04762017)

- Objective: To evaluate the safety and efficacy of OCS-05 in patients with acute optic neuritis (AON).
- Study Design: A randomized, double-blind, placebo-controlled, multi-center study. 33 patients with recent onset unilateral AON of demyelinating origin were randomized to receive either OCS-05 (2 mg/kg/day or 3 mg/kg/day) or placebo.[4][5]
- Methodology: The drug was administered as a once-daily intravenous infusion for 5 consecutive days, in addition to the standard of care (corticosteroids).[2][5] The primary endpoint was safety, focusing on cardiac parameters (ECG).[5][6] Secondary efficacy endpoints included structural changes in the retina measured by Optical Coherence Tomography (OCT) and changes in visual function.[2][5]



Results: The trial successfully met its primary safety endpoint, showing no significant
difference in ECG abnormalities between the OCS-05 and placebo groups.[5][6]
 Furthermore, OCS-05 demonstrated statistically significant and clinically meaningful
improvements in key secondary efficacy endpoints, indicating both structural neuroprotection
and functional vision improvement.[4][5]

Table 2: Summary of Key Phase 2 Efficacy Outcomes (3 mg/kg/day vs. Placebo)

Efficacy Endpoint	Timepoint	Improvement with OCS-05 vs. Placebo	p-value
Structural Outcomes (OCT)			
GCIPL¹ Thickness	Month 3	43%[5]	0.049[5]
Month 6	Maintained Improvement[7]	0.052[5]	
RNFL <sup>2</sup> Thickness	Month 3	28%[5]	0.045[5]
Month 6	30%[5]	0.033	
Functional Outcome			_
Low Contrast Visual Acuity	Month 3	~18 Letter Gain[4]	-
Month 6	~15 Letter Gain[4][7]	-	
<sup>1</sup> Ganglion Cell-Inner Plexiform Layer; <sup>2</sup> Retinal Nerve Fiber Layer. Data based on publicly announced topline results.[2][4][5] [6][7]			

## Conclusion



The comprehensive research and development program for **BN201** (OCS-05) provides a strong foundation for its potential as a first-in-class neuroprotective and restorative therapy. Its well-defined mechanism of action, centered on the activation of the pro-survival SGK/Foxo3 pathway, is supported by robust preclinical data in both cellular and animal models of neurological damage. The favorable safety and pharmacokinetic profile established in the Phase 1 trial, coupled with the significant structural and functional benefits observed in the Phase 2 ACUITY trial for acute optic neuritis, underscore its therapeutic promise. **BN201** represents a significant advancement in the effort to move beyond symptomatic treatment towards therapies that directly protect and repair the nervous system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Axonal and Myelin Neuroprotection by the Peptoid BN201 in Brain Inflammation [pubmed.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Axonal and Myelin Neuroprotection by the Peptoid BN201 in Brain Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. hcplive.com [hcplive.com]
- 6. modernretina.com [modernretina.com]
- 7. OCS-05 Shows Efficacy | Retinal Physician [retinalphysician.com]
- To cite this document: BenchChem. [BN201 (OCS-05): A Technical Guide to a First-in-Class Neuroprotective Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669700#bn201-ocs-05-research-and-development]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com